

# Revolutionizing Inflammatory Therapy: Serratiopeptidase Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Serratol  |           |  |
| Cat. No.:            | B13420345 | Get Quote |  |

**Application Notes and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Serratiopeptidase, a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens, has garnered significant attention for its potent anti-inflammatory, anti-edemic, and fibrinolytic properties.[1] Its therapeutic action is primarily attributed to the hydrolysis of inflammatory mediators such as bradykinin, histamine, and serotonin.[2][3] However, the clinical efficacy of serratiopeptidase is often hampered by its susceptibility to degradation in the harsh gastrointestinal environment and its relatively short biological half-life.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating serratiopeptidase within biocompatible nanocarriers, it is possible to protect the enzyme from premature degradation, prolong its circulation time, and achieve targeted delivery to inflamed tissues. This targeted approach enhances the therapeutic index of serratiopeptidase while minimizing potential side effects. These application notes provide a comprehensive overview of the development of serratiopeptidase nanoparticles, including formulation strategies, characterization techniques, and detailed experimental protocols.

# **Formulation of Serratiopeptidase Nanoparticles**



The choice of nanoparticle formulation is critical and depends on the desired route of administration, release profile, and targeting strategy. Several types of nanoparticles have been successfully employed for the encapsulation of serratiopeptidase.

### **Polymeric Nanoparticles**

Polymeric nanoparticles are a versatile platform for drug delivery due to their biocompatibility, biodegradability, and the ease with which their physicochemical properties can be tailored. Chitosan and Poly(lactic-co-glycolic acid) (PLGA) are among the most commonly used polymers.

- Chitosan Nanoparticles: Chitosan, a natural polysaccharide, is particularly attractive for oral drug delivery due to its mucoadhesive properties and ability to enhance permeation across epithelial barriers.[4][5] Serratiopeptidase-loaded chitosan nanoparticles are typically prepared by ionic gelation, a mild method that preserves the enzyme's activity.[4][6]
- PLGA Nanoparticles: PLGA is a synthetic copolymer approved by the FDA for various biomedical applications.[7] Its degradation into natural metabolites, lactic acid and glycolic acid, ensures its biocompatibility.[7] PLGA nanoparticles can be formulated to provide sustained release of the encapsulated drug over extended periods.[8][9]

### **Lipid-Based Nanoparticles**

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), are formulated from physiological lipids, offering excellent biocompatibility and a low toxicity profile.[10][11] They are particularly suitable for encapsulating lipophilic drugs but can also be adapted for hydrophilic molecules like peptides and enzymes.[12]

### **Protein-Based Nanoparticles**

Albumin, a natural and abundant plasma protein, can be used to formulate nanoparticles that are biodegradable, non-toxic, and non-immunogenic.[2][3] Albumin nanoparticles have shown promise for accumulating at sites of inflammation.[2][3][13]

### **Characterization of Serratiopeptidase Nanoparticles**

Thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and in vivo performance. Key characterization parameters are summarized in the table



# Methodological & Application

Check Availability & Pricing

below.



| Parameter                                  | Method                                                                         | Typical Values for<br>Serratiopeptidase<br>Nanoparticles | Significance                                                                                                                                             |
|--------------------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light<br>Scattering (DLS)                                              | 100 - 600 nm; PDI <<br>0.5                               | Influences stability, biodistribution, and cellular uptake. A smaller PDI indicates a more uniform particle size distribution.[6][14]                    |
| Zeta Potential                             | Electrophoretic Light<br>Scattering (ELS)                                      | -30 mV to +30 mV                                         | Indicates the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes. [14][15] |
| Entrapment Efficiency<br>(%)               | Ultracentrifugation followed by quantification of free drug in the supernatant | 60 - 90%                                                 | Represents the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[2]                                             |
| Drug Loading (%)                           | Quantification of encapsulated drug in a known amount of nanoparticles         | 5 - 20%                                                  | Indicates the weight percentage of the drug relative to the total weight of the nanoparticles.                                                           |
| Morphology                                 | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)    | Spherical shape                                          | Provides visual confirmation of the size, shape, and surface characteristics                                                                             |



of the nanoparticles.

[14]

# **Experimental Protocols**

The following are detailed protocols for the preparation and characterization of serratiopeptidase-loaded nanoparticles.

# Protocol 1: Preparation of Serratiopeptidase-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes a mild and effective method for encapsulating serratiopeptidase in chitosan nanoparticles.

#### Materials:

- Chitosan (low molecular weight)
- · Acetic acid
- Sodium tripolyphosphate (TPP)
- Serratiopeptidase
- Deionized water

#### Procedure:

- Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution. Adjust the pH to 5.5 with 1M NaOH.
- Preparation of TPP Solution: Dissolve 50 mg of TPP in 50 mL of deionized water.
- Encapsulation of Serratiopeptidase:
  - Dissolve 20 mg of serratiopeptidase in 10 mL of the chitosan solution.



- While stirring the serratiopeptidase-chitosan solution at 700 rpm, add 5 mL of the TPP solution dropwise using a syringe pump at a rate of 0.5 mL/min.
- Continue stirring for 30 minutes at room temperature to allow for the formation and stabilization of nanoparticles.
- Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard
  the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this
  washing step twice to remove any unentrapped serratiopeptidase and TPP.
- Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized. Add a cryoprotectant (e.g., 5% w/v trehalose) to the suspension before freezing at -80°C and then lyophilizing.

# Protocol 2: Preparation of Serratiopeptidase-Loaded Albumin Nanoparticles by Desolvation

This protocol outlines the preparation of albumin-based nanoparticles for serratiopeptidase delivery.

### Materials:

- Bovine Serum Albumin (BSA)
- Serratiopeptidase
- Ethanol
- Glutaraldehyde (8% aqueous solution)
- Deionized water

### Procedure:

 Preparation of BSA Solution: Dissolve 200 mg of BSA and 40 mg of serratiopeptidase in 10 mL of deionized water.



- Desolvation: While stirring the BSA-serratiopeptidase solution at 500 rpm, add 40 mL of ethanol dropwise at a rate of 1 mL/min. The solution will become turbid, indicating the formation of nanoparticles.
- Cross-linking: Add 200 μL of 8% glutaraldehyde solution to the nanoparticle suspension and continue stirring for 24 hours at room temperature to cross-link the albumin nanoparticles.
- Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 40 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat the washing step twice.
- Lyophilization (Optional): Lyophilize the purified nanoparticle suspension with a suitable cryoprotectant.

### **Protocol 3: Characterization of Nanoparticles**

Particle Size and Zeta Potential:

- Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).
- Measure the zeta potential using the same instrument in electrophoretic light scattering (ELS) mode.

Entrapment Efficiency and Drug Loading:

- Centrifuge a known volume of the nanoparticle suspension at 15,000 rpm for 30 minutes.
- Carefully collect the supernatant.
- Quantify the amount of free serratiopeptidase in the supernatant using a suitable analytical method, such as a UV-Vis spectrophotometer at 230 nm or a validated HPLC method.[16]
- Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:
  - EE (%) = [(Total amount of drug Amount of free drug) / Total amount of drug]  $\times$  100



DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

### **Targeted Drug Delivery Strategies**

To enhance the therapeutic efficacy of serratiopeptidase nanoparticles, active targeting strategies can be employed to direct the nanoparticles to inflamed tissues. This is typically achieved by modifying the nanoparticle surface with targeting ligands that bind to specific receptors overexpressed on activated endothelial cells or immune cells at the site of inflammation.

Ligand Conjugation Workflow:











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Serratiopeptidase: Insights into the therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Modification of Metallic Nanoparticles for Targeting Drugs [ouci.dntb.gov.ua]

### Methodological & Application





- 3. Advanced nanomedicines for the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of Surface-Modified Nanoparticles: Modulation of Inflammation for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Serrapeptase? [synapse.patsnap.com]
- 6. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Preparation and characterization of solid lipid nanoparticles-a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of solid lipid nanoparticles containing peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical techniques for serratiopeptidase: A review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing Inflammatory Therapy: Serratiopeptidase Nanoparticles for Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#development-of-serratiopeptidase-nanoparticles-for-targeted-drug-delivery]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com